molecular formula C12H10Cl2N2OS B14931941 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14931941
M. Wt: 301.2 g/mol
InChI Key: OCNZCBZOZYJTNB-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps:

Chemical Reactions Analysis

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17)

InChI Key

OCNZCBZOZYJTNB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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